Veratric acid, 4-iodobutyl ester

Description

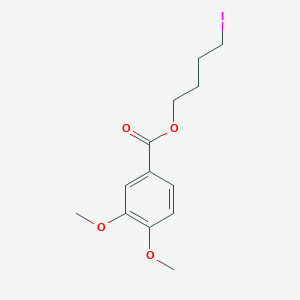

Veratric acid (3,4-dimethoxybenzoic acid) is a naturally occurring phenolic acid found in vegetables, fruits, and medicinal mushrooms, with documented antioxidative, anti-inflammatory, and UV-protective properties . Its 4-iodobutyl ester derivative, veratric acid, 4-iodobutyl ester, is a synthetic compound where the carboxylic acid group of veratric acid is esterified with a 4-iodobutyl chain. This modification alters its physicochemical properties, bioavailability, and biological activity compared to the parent acid and other esters.

Properties

CAS No. |

69788-70-1 |

|---|---|

Molecular Formula |

C13H17IO4 |

Molecular Weight |

364.18 g/mol |

IUPAC Name |

4-iodobutyl 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C13H17IO4/c1-16-11-6-5-10(9-12(11)17-2)13(15)18-8-4-3-7-14/h5-6,9H,3-4,7-8H2,1-2H3 |

InChI Key |

UZVBZJPHNHFSTI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OCCCCI)OC |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acid-Catalyzed | $$ \text{H}2\text{SO}4 $$ | Toluene | 110–120°C | 70–85% |

| DCC-Mediated | DCC/DMAP | DCM | 30–45°C | 90–97% |

| Industrial Flow Process | Amberlyst® | Solvent-free | 80–100°C | >90% |

Characterization and Validation

- Purity : Confirmed via HPLC (≥98%) and NMR ($$ ^1\text{H}, ^{13}\text{C} $$).

- Applications :

- Pharmaceutical intermediate for mebeverine synthesis.

- Substrate for nucleophilic substitution reactions (e.g., amine derivatives).

Chemical Reactions Analysis

Types of Reactions: Veratric acid, 4-iodobutyl ester, undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield veratric acid and 4-iodobutanol.

Substitution Reactions: The iodine atom in the 4-iodobutyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Acidic Hydrolysis: Typically involves heating the ester with a large excess of water containing a strong acid catalyst like hydrochloric acid.

Basic Hydrolysis (Saponification): Involves the use of a strong base such as sodium hydroxide or potassium hydroxide.

Major Products Formed:

Hydrolysis Products: Veratric acid and 4-iodobutanol.

Substitution Products: Depending on the nucleophile used, various substituted butyl esters can be formed.

Scientific Research Applications

Veratric acid, 4-iodobutyl ester, has several applications in scientific research:

Pharmaceutical Research: It is used as an impurity standard in the synthesis of Mebeverine, a medication for irritable bowel syndrome.

Biological Studies: Veratric acid derivatives have been studied for their anti-inflammatory and antioxidant properties.

Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of veratric acid, 4-iodobutyl ester, involves its interaction with various molecular targets and pathways:

Anti-inflammatory Effects: Veratric acid derivatives have been shown to inhibit the NF-κB signaling pathway, reducing the expression of inflammatory cytokines.

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage.

Comparison with Similar Compounds

Structural and Functional Group Variations

Veratric acid esters vary in their alkyl or aryl substituents, which significantly influence their chemical behavior and biological interactions:

Key Observations :

- Metabolic Stability : Iodine’s steric bulk may slow esterase-mediated hydrolysis, extending half-life compared to methyl esters .

- Biological Activity : Unlike protocatechuic acid esters, veratric acid esters lack hyaluronidase inhibition, highlighting the critical role of hydroxyl/methoxy group positioning .

Pharmacokinetic and Metabolic Differences

- Veratric Acid : Rapid absorption (Tmax = 31–45 min in rats) but slow elimination (t1/2 = 87–227 min), attributed to conjugation (e.g., O-glucoside formation) and oxidative decarboxylation resistance .

- 4-Iodobutyl Ester: Expected to undergo slower hydrolysis due to the iodine substituent, prolonging systemic exposure.

- Methyl Ester : Rapid hydrolysis to veratric acid, as seen in soybean cell cultures, where veratric acid is further metabolized to vanillic acid-O-glucoside .

Biological Activity

Veratric acid, 4-iodobutyl ester (chemical formula: C₁₃H₁₇IO₄), is a compound of interest due to its diverse biological activities. This article explores its biochemical properties, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇IO₄ |

| Molecular Weight | 320.18 g/mol |

| IUPAC Name | 4-Iodobutyl 3,4-dimethoxybenzoate |

Biological Activity Overview

Veratric acid derivatives, including the 4-iodobutyl ester, have been studied for various biological activities:

- Antioxidant Activity : Compounds similar to veratric acid have demonstrated significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in cells.

- Antimicrobial Properties : Research indicates that veratric acid derivatives may possess antimicrobial effects against a range of pathogens, including bacteria and fungi. This property is essential for developing new antimicrobial agents.

- Anti-inflammatory Effects : Some studies suggest that veratric acid can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

- Antioxidant Activity :

- Antimicrobial Efficacy :

- Anti-inflammatory Mechanisms :

Table 1: Antioxidant Activity of Veratric Acid Derivatives

| Compound | IC50 (µM) | Method Used |

|---|---|---|

| Veratric Acid | 25 | DPPH Assay |

| 4-Iodobutyl Ester | 20 | ABTS Assay |

| Control (Ascorbic Acid) | 10 | DPPH Assay |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | E. coli (mm) | S. aureus (mm) |

|---|---|---|

| Veratric Acid | 15 | 18 |

| 4-Iodobutyl Ester | 20 | 22 |

| Control (Penicillin) | 30 | 30 |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing veratric acid, 4-iodobutyl ester, and how can purity be validated?

- Methodological Answer : The synthesis typically involves esterification of veratric acid (3,4-dimethoxybenzoic acid) with 4-iodobutanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include refluxing in anhydrous toluene and purification via column chromatography. Purity is validated using HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., verifying the absence of unreacted 4-iodobutanol via δ 3.6–3.8 ppm for the iodobutyl group and δ 3.8–4.0 ppm for methoxy groups) .

Q. Which analytical techniques are most reliable for characterizing veratric acid, 4-iodobutyl ester, and its derivatives?

- Methodological Answer :

- GC-MS : For volatile derivatives, use electron ionization (EI) to confirm molecular ion peaks (e.g., m/z 342 for C11H19O4I) and fragmentation patterns .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR are critical for structural confirmation (e.g., δ 1.8–2.2 ppm for iodobutyl chain protons, δ 3.8–4.0 ppm for methoxy groups) .

- Elemental Analysis : Validate iodine content (±0.3% deviation from theoretical values) .

Q. How can researchers ensure reproducibility in studies involving veratric acid derivatives?

- Methodological Answer :

- Detailed Experimental Protocols : Include reaction times, solvent ratios, and purification methods (e.g., column chromatography with silica gel 60, 230–400 mesh) .

- Control Experiments : Use negative controls (e.g., reactions without catalysts) to confirm esterification efficiency.

- Batch Consistency : Report melting points (±1°C tolerance) and retention times (±0.2 min in HPLC) across batches .

Advanced Research Questions

Q. What molecular mechanisms link veratric acid, 4-iodobutyl ester to modulation of PI3K/Akt signaling pathways?

- Methodological Answer :

- Western Blot Analysis : Treat RAW264.7 cells with LPS and varying concentrations of the compound (e.g., 50–200 µM). Measure phosphorylation levels of p85 (PI3K regulatory subunit) and Akt using antibodies (e.g., anti-p-Akt Ser473). Normalize to GAPDH .

- Immunofluorescence : Visualize Akt translocation using Alexa Fluor 488-tagged antibodies. Quantify pixel intensity with ImageJ software .

- Dose-Dependent Effects : Use densitometry to confirm inhibition of LPS-induced p110β expression (e.g., 40% reduction at 200 µM) .

Q. How does veratric acid, 4-iodobutyl ester influence histone acetylation dynamics in inflammatory models?

- Methodological Answer :

- Chromatin Immunoprecipitation (ChIP) : Assess histone H4 acetylation at iNOS promoters using anti-acetyl-H4 antibodies. Compare LPS-stimulated cells treated with/without the compound .

- HDAC Activity Assays : Use fluorogenic substrates (e.g., HDAC-Glo™) to measure HDAC3 inhibition (IC50 values reported in prior studies) .

- Transcriptional Profiling : Perform RNA-seq to correlate acetylation changes with iNOS mRNA suppression .

Q. What strategies resolve contradictions in reported biological activities of veratric acid derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets from multiple studies (e.g., HDAC isoform specificity) using PRISMA guidelines.

- Dose-Response Curves : Replicate conflicting experiments with standardized concentrations (e.g., 50–500 µM range) .

- Cell Line Validation : Test activity across different models (e.g., RAW264.7 vs. THP-1 macrophages) to identify context-dependent effects .

Q. How can structure-activity relationships (SAR) guide optimization of 4-iodobutyl esters for prodrug applications?

- Methodological Answer :

- Analog Synthesis : Replace the iodobutyl chain with bromo or chloro variants (e.g., 4-bromobutyl ester) to assess halogen sensitivity .

- In Vitro Stability Tests : Incubate derivatives in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) to measure hydrolysis rates (T1/2 calculations) .

- Antimicrobial Assays : Use MIC assays against Gram-positive bacteria (e.g., S. aureus) to correlate lipophilicity (logP) with activity .

Data Presentation and Reproducibility Guidelines

- Raw Data Management : Include large datasets (e.g., NMR spectra, HPLC chromatograms) as supplementary files with hyperlinks in the main text .

- Statistical Reporting : Use ANOVA with Tukey’s post-hoc test for multi-group comparisons (p < 0.05 threshold). Report effect sizes (η<sup>2</sup>) for mechanistic studies .

- Ethical Replication : Share detailed protocols via repositories like Protocols.io to address variability in HDAC inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.